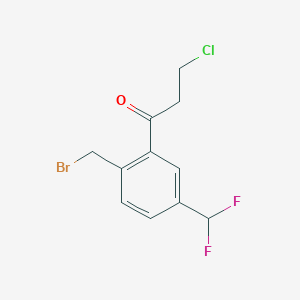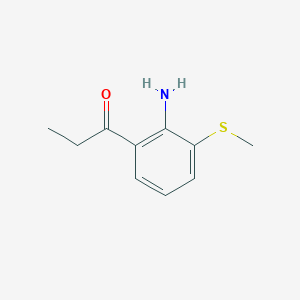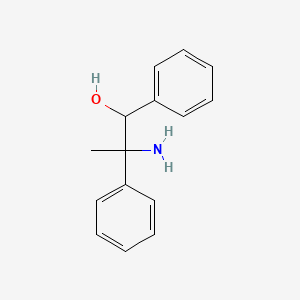
2-Amino-1,2-diphenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,2-diphenylpropan-1-ol is an organic compound with the molecular formula C15H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in asymmetric synthesis. This compound features both an amino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2-diphenylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of 2,2-diphenylacetophenone with a chiral borohydride reagent can yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding ketone. This process is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon. The reaction is monitored to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,2-diphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 2,2-diphenylacetophenone.
Reduction: 2-Amino-1,2-diphenylpropane.
Substitution: 2-Chloro-1,2-diphenylpropan-1-ol.
Aplicaciones Científicas De Investigación
2-Amino-1,2-diphenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1,2-diphenylpropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions enable the compound to act as a chiral ligand, influencing the stereochemistry of reactions it is involved in .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,2-diphenylethanol: Similar structure but with one less carbon atom.
2-Amino-1,2-diphenylpropane: Lacks the hydroxyl group.
2-Amino-1,2-diphenylbutanol: Contains an additional carbon atom in the chain.
Uniqueness
2-Amino-1,2-diphenylpropan-1-ol is unique due to its combination of an amino group and a hydroxyl group on a chiral carbon. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in asymmetric synthesis .
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-amino-1,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3 |
Clave InChI |
ZGULRCHLTOMBNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


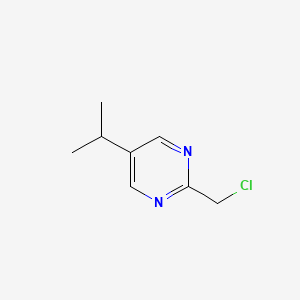
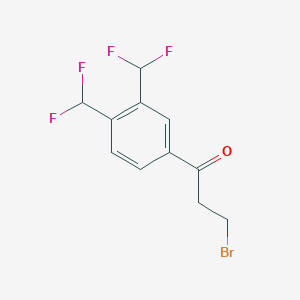

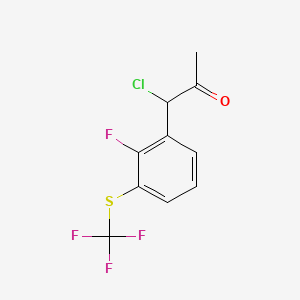
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)

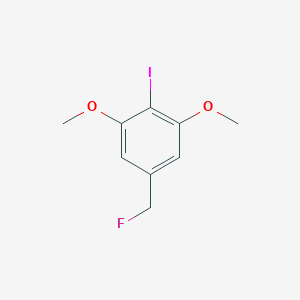
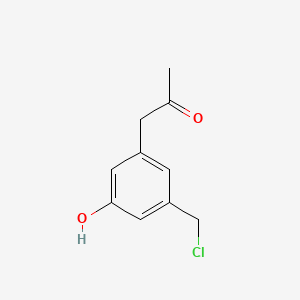
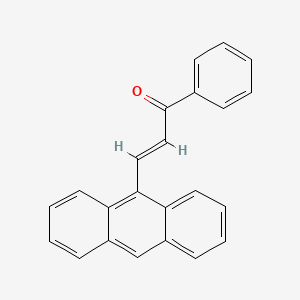
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)

